molecular formula C13H10ClNO4 B6392024 5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid CAS No. 1261963-44-3

5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid

Cat. No.: B6392024
CAS No.: 1261963-44-3
M. Wt: 279.67 g/mol
InChI Key: CHORUZJWNHRZQO-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to a hydroxynicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid typically involves the reaction of 4-chloro-2-methoxyphenylboronic acid with 2-hydroxynicotinic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in an organic solvent such as toluene or ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to the active site of the target, thereby modulating its activity. The hydroxynicotinic acid moiety may also participate in hydrogen bonding and other interactions that stabilize the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methoxyphenoxyacetic acid
  • 2-(4-Chloro-2-methoxyphenyl)acetic acid
  • 4-Chloro-2-methoxyphenylboronic acid

Uniqueness

5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid is unique due to the presence of both the chloro and methoxy groups on the phenyl ring, which confer specific chemical properties and reactivity. Additionally, the hydroxynicotinic acid moiety provides a distinct set of interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(4-chloro-2-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4/c1-19-11-5-8(14)2-3-9(11)7-4-10(13(17)18)12(16)15-6-7/h2-6H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHORUZJWNHRZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687946
Record name 5-(4-Chloro-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261963-44-3
Record name 5-(4-Chloro-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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